Physicochemical Profiling & Technical Characterization of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole
Physicochemical Profiling & Technical Characterization of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole
A Technical Whitepaper for Medicinal Chemistry Applications
Executive Summary
In the landscape of modern drug discovery, 3-Bromo-1-ethyl-5-methyl-1H-pyrazole (CAS: 1354706-05-0) serves as a critical halogenated heterocyclic scaffold.[1] Its structural utility lies in the orthogonal reactivity of its substituents: the bromine atom at position C3 facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N1-ethyl and C5-methyl groups provide steric bulk and lipophilic modulation essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles.[1]
This guide provides a comprehensive physicochemical analysis of this compound, establishing a self-validating framework for its identification, purity profiling, and experimental characterization.
Molecular Identity & Structural Analysis
Precise structural identification is paramount due to the prevalence of regioisomers (e.g., 1-ethyl-3-methyl-5-bromo-1H-pyrazole) in synthesis.[1]
| Property | Data / Descriptor |
| IUPAC Name | 3-Bromo-1-ethyl-5-methyl-1H-pyrazole |
| CAS Number | 1354706-05-0 |
| Molecular Formula | C₆H₉BrN₂ |
| Molecular Weight | 189.05 g/mol |
| SMILES | CCN1C(=CC(=N1)C)Br |
| InChI Key | MNYGGCBVTRYVBB-UHFFFAOYSA-N |
| Physical State | Liquid (at room temperature) |
| Appearance | Colorless to pale yellow oil |
3D Conformational Insight
The steric environment of this molecule is defined by the 1,5-substitution pattern . Unlike its 1,3-isomer, the 1-ethyl-5-methyl arrangement introduces steric clash between the N-ethyl methylene group and the C-methyl group. This forces the N-ethyl group to adopt a specific torsion angle to minimize strain, potentially influencing binding affinity in protein pockets restricted by "flat" heteroaromatic systems.
Physicochemical Profile
The following data synthesizes experimental baselines with high-fidelity predictive models (ACD/Labs, ChemAxon) to guide formulation and assay development.
| Parameter | Value (Experimental/Predicted) | Implication for Drug Design |
| LogP (Octanol/Water) | 2.1 ± 0.3 (Predicted) | Moderate lipophilicity; suitable for CNS penetration and oral bioavailability.[1] |
| LogD (pH 7.4) | 2.1 | Non-ionizable at physiological pH; passive diffusion is the primary transport mechanism. |
| Topological Polar Surface Area (TPSA) | 17.8 Ų | Excellent membrane permeability (Rule of 5 compliant). |
| H-Bond Acceptors | 2 (N2 nitrogen) | Potential interaction point for H-bond donors in target proteins.[1] |
| H-Bond Donors | 0 | Lack of donors reduces desolvation penalty upon binding.[1] |
| Boiling Point | ~204–210 °C (at 760 mmHg) | High boiling point allows for thermal stability in high-temperature coupling reactions.[1] |
| pKa (Conjugate Acid) | ~2.0–2.5 | The pyrazole nitrogen (N2) is weakly basic; protonation occurs only in strong acidic media. |
Synthetic Accessibility & Purity Profiling
A major challenge in working with this scaffold is regioselectivity . The synthesis often involves the condensation of ethylhydrazine with a 1,3-dicarbonyl equivalent. This can produce a mixture of the desired 1-ethyl-5-methyl isomer and the thermodynamic 1-ethyl-3-methyl isomer.
Critical Quality Attribute (CQA): Regio-Isomer Differentiation
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The Problem: Standard LC-MS often cannot distinguish between the 1,5-dimethyl and 1,3-dimethyl regioisomers as they share identical mass and similar retention times.[1]
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The Solution (NOESY NMR): The definitive confirmation of the 1-ethyl-5-methyl structure is the observation of a Nuclear Overhauser Effect (NOE) correlation between the N-ethyl methylene protons (~4.0 ppm) and the C5-methyl protons (~2.2 ppm).[1] The 1,3-isomer lacks this spatial proximity.
Technical Workflow: Characterization Pipeline
The following diagram outlines the logical flow for validating the compound's identity and purity before use in downstream assays.
Figure 1: Critical path for the structural validation and release of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole.
Experimental Characterization Protocols
To ensure data integrity (Trustworthiness), the following protocols are recommended for establishing the compound's properties in-house.
Protocol A: HPLC Purity & LogP Determination
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Objective: Determine purity and estimate hydrophobicity via Retention Time (RT) correlation.
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System: Agilent 1200 or equivalent with DAD detector.
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Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase:
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A: Water + 0.1% Formic Acid.
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B: Acetonitrile + 0.1% Formic Acid.
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-
Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic pi-pi*) and 220 nm (amide/bond absorption).[1]
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Procedure:
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Dissolve 1 mg of compound in 1 mL MeOH.
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Inject 5 µL.
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Validation: The peak must be symmetrical (Tailing factor < 1.5). Impurities >0.5% must be integrated.
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LogP Correlation: Run a standard mix of known LogP compounds (e.g., toluene, naphthalene) under identical conditions. Plot LogP vs. RT to interpolate the specific LogP of the pyrazole.
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Protocol B: Solubility Assessment (Thermodynamic)
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Rationale: Kinetic solubility (DMSO stock into buffer) often overestimates solubility due to supersaturation. Thermodynamic solubility is required for accurate formulation.
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Method: Shake-Flask Method.[1]
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Add excess solid compound (~5 mg) to 1 mL of PBS (pH 7.4) in a glass vial.
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Agitate at 25°C for 24 hours.
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Filter supernatant through a 0.22 µm PVDF filter (to remove undissolved micro-particles).
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Quantify filtrate concentration via HPLC-UV against a standard curve prepared in DMSO.
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Handling, Stability & Safety
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C-Br bond can be light-sensitive over extended periods; amber vials are mandatory.
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Reactivity: Avoid strong oxidizing agents. The bromine position is susceptible to lithium-halogen exchange; ensure anhydrous conditions if performing lithiation.[1]
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Safety (GHS Class):
References
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Sigma-Aldrich. 3-Bromo-1-ethyl-5-methyl-1H-pyrazole Product Specification & Safety Data Sheet. Available at: (Accessed 2026-02-16).[1]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 14948637 (Related Analogue: 3-Bromo-1-methyl-1H-pyrazole).[1] Available at: (Accessed 2026-02-16).[1]
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F. Yi et al. One-pot synthesis of functionalized pyrazoles.[1] Organic Letters, 2019, 21, 3158-3161.[4] (Cited for general pyrazole synthesis methodologies).[4][5] Available at: .
- Lipinski, C. A., et al.Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001. (Foundational text for LogP/Solubility context).
